![molecular formula C8H10BrN3O2 B2433077 Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 2092826-50-9](/img/structure/B2433077.png)

Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

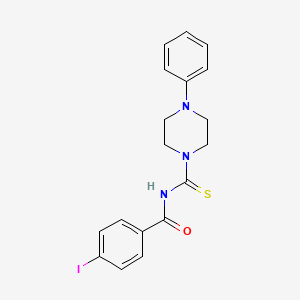

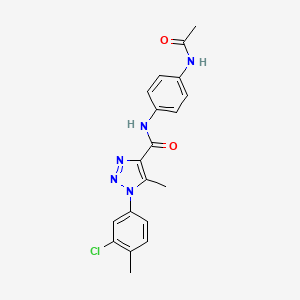

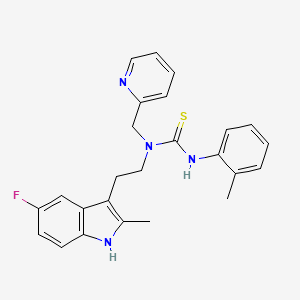

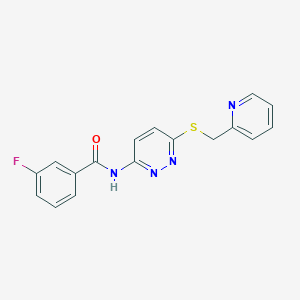

“Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate” is a chemical compound. It belongs to the class of compounds known as triazolopyrazines . These are organic compounds containing a triazole ring fused to a pyrazine ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring and a piperazine ring, which have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the use of commercially available reagents and provide quick and multigram access to the target derivatives .Scientific Research Applications

Functionalized Building Blocks : The compound Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and its derivatives have been identified as functionalized building blocks. Such compounds are crucial as they serve as starting points for the synthesis of various molecules. They are especially noted for their non-flat, bicyclic heterocyclic structure, which is anticipated to be valuable in designing lead-like compounds for drug development, as well as in synthesizing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, a novel approach in anti-diabetes drug leads (Mishchuk et al., 2016).

Synthesis and Structural Analysis : The triazolopyridine family, to which this compound belongs, has been synthesized and characterized using various techniques such as NMR, FTIR, MS, and X-ray diffraction. The structural details obtained from these studies are crucial for understanding the chemical behavior and potential applications of these compounds (El-Kurdi et al., 2021).

Intermediate in Chemical Reactions : The compound has been studied as an intermediate in chemical reactions. For instance, its derivatives decompose under specific conditions to form pyridylcarbene, which further stabilizes into different compounds. This reaction pathway is vital for the synthesis of various pyridine derivatives, demonstrating the compound's role in complex chemical synthesis (Abarca et al., 2006).

Pharmacological Research : Although the focus here is not on drug use or dosage, it's worth noting that derivatives of this compound have been investigated for their role in pharmacological research. For instance, derivatives were identified as potent and selective P2X7 antagonists with potential applications in treating various conditions, highlighting the compound's significance in medicinal chemistry (Letavic et al., 2017).

Synthetic Intermediates : The compound and its derivatives have been recognized as useful synthetic intermediates. They have been employed in various chemical reactions, showcasing their versatility and utility in synthesizing a broad range of chemical entities. This includes their role in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, demonstrating their potential in fine chemical and pharmaceutical synthesis (Tang et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry. The development of the piperazine-fused triazoles presents both challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Mechanism of Action

Target of Action

It is designed to interact with b cells and t cells . B cells are a type of white blood cell that produces antibodies, while T cells are a type of immune cell that protects the body from infection .

Mode of Action

EN300-7507062 is a man-made antibody that attaches to B cells and another type of immune cell at the same time, called T cells . It is designed to activate T cells to reduce B cells, therefore decreasing the auto-antibody production by the B cells and associated damage .

Biochemical Pathways

It is known that the compound’s action on b cells and t cells can influence the immune response, potentially affecting pathways related to autoimmunity and inflammation .

Pharmacokinetics

It is administered subcutaneously , which suggests it may have a systemic distribution and could be metabolized and excreted via common pathways for antibody-based drugs.

Result of Action

The result of EN300-7507062’s action is a reduction in B cells, leading to a decrease in auto-antibody production . This can potentially alleviate symptoms in conditions characterized by autoimmunity, such as systemic lupus erythematosus (SLE) .

Properties

IUPAC Name |

methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-11-8(12)9/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFYWUFVKFCIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN2C(=NN=C2Br)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)

![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2432999.png)

![5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2433000.png)

![4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2433002.png)

![4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2433006.png)

![1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride](/img/structure/B2433007.png)

![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)